6,7-Diethylphthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Diethylphthalazine is a heterocyclic organic compound that belongs to the phthalazine family Phthalazines are characterized by a fused benzene and pyridazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diethylphthalazine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of diethylphthalic anhydride with hydrazine hydrate, followed by cyclization to form the phthalazine ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 6,7-Diethylphthalazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalazine dicarboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it into phthalazine derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the phthalazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc and hydrochloric acid.
Substitution: Various halogenating agents and nucleophiles under controlled temperatures.
Major Products:
Oxidation: Phthalazine dicarboxylic acid.
Reduction: Phthalazine derivatives.
Substitution: Halogenated phthalazines and other substituted derivatives.
Scientific Research Applications
6,7-Diethylphthalazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Diethylphthalazine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase-2 (COX-2), reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Phthalazine: The parent compound with similar structural properties.
Quinoxaline: Another heterocyclic compound with a fused benzene and pyrazine ring.
Cinnoline: A compound with a fused benzene and pyridazine ring, similar to phthalazine.
Uniqueness: 6,7-Diethylphthalazine is unique due to the presence of ethyl groups at the 6 and 7 positions, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
441772-76-5 |
---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
6,7-diethylphthalazine |
InChI |
InChI=1S/C12H14N2/c1-3-9-5-11-7-13-14-8-12(11)6-10(9)4-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
KHVWLOSQEDOAGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C2C=NN=CC2=C1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.